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Introduction

Kethoxal-assisted single-stranded DNA sequencing (KAS-seq) is a robust and sensitive
method for genome-wide profiling of single-stranded DNA (ssDNA).[1][2] This technique
provides a direct readout of transcriptional activity by capturing the transient ssDNA structures
known as transcription bubbles, which are formed by transcriptionally engaged RNA
polymerases.[3][4][5] KAS-seq offers several advantages over traditional methods, including
rapid labeling (within 5-10 minutes), high sensitivity with low-input material (as few as 1,000
cells), and the ability to simultaneously assess the activity of RNA polymerases |, I, and Ill, as
well as transcribing enhancers.[1][3][4][6] These features make KAS-seq a powerful tool for
studying transcription dynamics in various physiological and pathological contexts, including
drug development, by enabling the analysis of rare cell populations and clinical samples.[3][4]

This document provides detailed application notes and protocols for performing KAS-seq, from
cell labeling to data analysis, to facilitate its adoption in research and drug discovery workflows.

Principle of KAS-seq

KAS-seq relies on the specific and rapid reaction of N3-kethoxal, an azide-containing
derivative of kethoxal, with guanine bases in ssDNA.[1][3] In living cells, the double-stranded
nature of the DNA helix protects guanine residues from this reaction. However, within
transcription bubbles, the exposed guanines on the template and non-template strands are
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readily labeled by N3-kethoxal.[7][8] The incorporated azide group then allows for the
biotinylation of the labeled DNA fragments via a copper-free click chemistry reaction.[1] These
biotinylated fragments, representing regions of active transcription, are subsequently enriched
using streptavidin beads for library preparation and next-generation sequencing.[1]

Cellular Context KAS-seq Chemistry
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Caption: Chemical principle of KAS-seq.

Applications in Research and Drug Development

KAS-seq offers a versatile platform to investigate various aspects of gene regulation and
cellular function, with significant implications for drug discovery and development.

e Mechanism of Action Studies: Elucidate how therapeutic compounds modulate global
transcriptional activity and affect specific gene expression programs. The rapid nature of the
labeling allows for capturing immediate transcriptional responses to drug treatment.[4]

o Enhancer Activity Profiling: Identify and characterize active enhancers, which are critical for
cell-type-specific gene expression and are often dysregulated in disease.[3][5] KAS-seq can
reveal how drugs impact the enhancer landscape.

» Biomarker Discovery: Profile transcription dynamics in patient-derived samples or disease
models to identify novel biomarkers for diagnosis, prognosis, or treatment response. The
low-input requirement is particularly advantageous for limited clinical samples.[3]

o Toxicity Screening: Assess the off-target effects of drug candidates on global transcription,
providing early insights into potential cellular toxicity.
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o Characterizing Drug Resistance: Investigate the transcriptional reprogramming that occurs

as cells develop resistance to therapeutic agents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing KAS-seq on mammalian

cells.

Materials and Reagents @@

Final Concentration /

Reagent Supplier (Cat. No.)
Amount

Synthesized as per Wu et al.,

N3-kethoxal 5 mM
2020

Cell Culture Medium Varies by cell line -

DRB (for transcription )

o Sigma (D1916) 100 pM

inhibition)

Triptolide (for transcription )

o Sigma (T3652) 1uM

inhibition)

PureLink Genomic DNA Mini

) Thermo (K182002) -

Kit

DBCO-PEG4-Biotin Sigma (760749) 1 mM

RNase A Thermo (12091039) -

DNA Clean & Concentrator-5

. Zymo (D4013)
kit

Dynabeads MyOne

o Thermo (65001)
Streptavidin C1

10 pL per sample

Accel-NGS Methyl-seq DNA

) ) Swift (30024)
library kit

Protocol

1. N3-kethoxal Labeling of Cells (5-10 minutes)
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Culture cells to the desired confluency. For a standard experiment, 1-5 million cells are
recommended.[1] For low-input experiments, as few as 1,000 cells can be used with protocol
modifications.[3]

Prepare a 500 mM stock solution of N3-kethoxal in DMSO.[6]
Pre-warm the cell culture medium to 37°C.

Dilute the N3-kethoxal stock solution into the pre-warmed medium to a final concentration of
5 mM.[6]

For adherent cells, replace the existing medium with the N3-kethoxal-containing medium.
For suspension cells, pellet the cells and resuspend them in the labeling medium.

Incubate the cells for 5-10 minutes at 37°C and 5% COZ2.[1][3]
Harvest the cells.
. Genomic DNA Isolation

Isolate genomic DNA (gDNA) from the labeled cells using the PureLink Genomic DNA Mini
Kit according to the manufacturer's instructions.[3]

Quantify the extracted gDNA.
. Biotinylation of Labeled gDNA (Click Chemistry)

In a tube, combine 1 ug of gDNA, 5 uL of 20 mM DBCO-PEG4-biotin, and 25 mM K3BO3 in
a total volume of 100 pL.[3]

Incubate the reaction at 37°C for 1.5 hours with gentle shaking.[3]
Add 5 pL of RNase A and incubate at 37°C for 5 minutes.[3]
Purify the biotinylated gDNA using the DNA Clean & Concentrator-5 kit.[3]

. DNA Fragmentation and Enrichment
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e Resuspend the purified gDNA in 100 pL of water.

o Fragment the gDNA to an average size of 150-350 bp using a Bioruptor Pico or other
suitable sonicator.[3]

e Save 5% of the fragmented DNA as an "input" control.[3]
e Use the remaining 95% for enrichment of biotin-tagged DNA.
e Pre-wash 10 pL of Dynabeads MyOne Streptavidin C1 beads.

 Incubate the fragmented DNA with the pre-washed beads for 15 minutes at room
temperature.[3]

e Wash the beads to remove non-biotinylated DNA.
o Elute the enriched DNA by heating the beads in 15 pL of water at 95°C for 10 minutes.[3]
5. Library Preparation and Sequencing

o Construct sequencing libraries from the eluted DNA and the input DNA using the Accel-NGS
Methyl-seq DNA Library Kit.[3]

e Sequence the libraries on an lllumina platform (e.g., NextSeq 500) with single-end 80 bp
reads, aiming for approximately 30 million reads per library.[3]

Low-Input KAS-seq Modifications

For experiments with 1,000 to 10,000 cells, the following modifications are recommended:[3]
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Tn5 Transposase Volume

Number of Cells gDNA Isolation Kit .
(50 pL reaction)

Quick gDNA mini plus kit
1,000 1.5uL
(Zymo, D4068)

Quick gDNA mini plus kit
5,000 2 uL
(Zymo, D4068)

Quick gDNA mini plus kit
10,000 5puL
(Zymo, D4068)

Data Analysis

A dedicated bioinformatics pipeline, KAS-pipe, is available for the analysis of KAS-seq data.[1]
More recently, KAS-Analyzer has been developed as a comprehensive computational

framework for in-depth analysis and interpretation.[7]

The general workflow for KAS-seq data analysis is as follows:
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Raw Sequencing Reads (.fastq)

Quiality Control (FastQC)

'

Adapter & Quality Trimming

'

Alignment to Reference Genome (e.g., Bowtie2)

'

Remove PCR Duplicates

'

Normalization (e.g., RPKM)

'

Peak Calling (e.g., MACS2)

'

Peak Annotation

Downstream Analysis

Data Visualization (Genome Browser)
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Caption: KAS-seq data analysis workflow.
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Key Downstream Analyses with KAS-Analyzer include:[7]

Calculation of transcription-related metrics: Pausing index, elongation, and termination
metrics can be calculated to understand transcription dynamics.

« |dentification of single-stranded transcribing (SST) enhancers: Pinpoint active enhancers
based on their ssSDNA signature.

» Differential RNA polymerase activity analysis: Compare transcriptional activity across
different conditions or time points.

» High-resolution mapping of R-loops (with spKAS-seq): A strand-specific version of KAS-seq

can identify R-loop structures.

Comparison with Other Methods

KAS-seq offers distinct advantages over other methods used to profile transcriptional activity.

Method Principle Advantages Limitations
) ) Does not distinguish
) ) Rapid, low-input, )
Chemical labeling of ) between different
] o direct measure of
KAS-seq ssDNA in transcription RNA polymerases

bubbles

polymerase activity,

no antibodies needed

without further

analysis

PRO-seq/GRO-seq

Nuclear run-on with

labeled nucleotides

Strand-specific,
identifies engaged

polymerases

Requires millions of
cells, more complex

protocol

Antibody-based

Identifies polymerase

Does not distinguish

between paused and

Pol Il ChiP-seq enrichment of RNA ) )
occupancy actively elongating
Polymerase Il
polymerases
Transposase-based ] ) B )
, o Low-input, identifies Indirect measure of
ATAC-seq identification of open

chromatin

regulatory regions

transcriptional activity
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Limitations and Future Directions

While KAS-seq is a powerful technique, it is important to consider its limitations. The method
labels all ssSDNA, so signals may also arise from replication forks or DNA repair sites, although
transcription bubbles are the most abundant source.[9] Future developments may involve
coupling KAS-seq with protein-specific enrichment methods, such as CUT&Tag, to differentiate
transcription-mediated ssDNA signals from other ssDNA structures.[1] Additionally, improving
the resolution of KAS-seq will further enhance its utility in dissecting the fine-scale dynamics of
transcription.[1]

Conclusion

KAS-seq provides a sensitive, rapid, and low-input method to map transcription bubbles
genome-wide, offering a direct and dynamic view of transcriptional activity. Its versatility and
applicability to a wide range of sample types, including those with limited cell numbers, make it
an invaluable tool for basic research and for accelerating drug discovery and development by
providing deep insights into the mechanisms of gene regulation and drug action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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